7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of structural motifs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The initial step often includes the formation of the 3,4-dihydro-2H-1,5-benzodioxepin ring system, followed by the introduction of the indole moiety and the triazolopyrimidine core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its interaction with biological macromolecules can provide insights into enzyme functions and cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its structural features may impart desirable properties such as enhanced stability, conductivity, or reactivity to the materials.
Mechanism of Action
The mechanism of action of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine shares structural similarities with other triazolopyrimidine derivatives and benzodioxepin compounds.
- Compounds such as this compound and this compound exhibit similar reactivity patterns and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural motifs, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H23N5O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[3-(1H-indol-3-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H23N5O2/c1-2-7-20-19(6-1)18(16-27-20)5-3-8-24-28-25-26-12-11-21(30(25)29-24)17-9-10-22-23(15-17)32-14-4-13-31-22/h1-2,6-7,9-12,15-16,27H,3-5,8,13-14H2 |
InChI Key |
YMCIGHFYHBKYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=NC4=NC(=NN34)CCCC5=CNC6=CC=CC=C65)OC1 |
Origin of Product |
United States |
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